molecular formula C18H19NOS·HBr B602257 4-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol Hydrobromide (Duloxetine Impurity) CAS No. 949096-01-9

4-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol Hydrobromide (Duloxetine Impurity)

Cat. No. B602257
CAS RN: 949096-01-9
M. Wt: 378.333
InChI Key:
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Description

“4-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol Hydrobromide” is known as a Duloxetine impurity . It has a CAS number of 949096-01-9 .


Molecular Structure Analysis

The molecular structure of this compound is denoted as C18H20BrNOS .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 378.327 . Other physical and chemical properties are not available in the search results.

Scientific Research Applications

Interaction with Polymers in Dosage Formulations

4-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol Hydrobromide, a Duloxetine impurity, reacts with polymer degradation products or residual free acids in enteric polymers like hydroxypropyl methylcellulose acetate succinate and hydroxypropyl methylcellulose phthalate in drug formulations, forming succinamide and phthalamide impurities (Jansen et al., 1998).

Synthesis and Characterization

The synthesis of this compound, a key intermediate for Duloxetine, has been studied extensively. For instance, an industrial-scale resolution using (S)-mandelic acid as a resolving agent was developed, producing pure (S)-3 with >99.9% e.e. (Sakai et al., 2003). Furthermore, novel N-substituted-acyl-N-methyl-3-(naphthalene-1-yloxy)-3-(2-thienyl)propanamine derivatives of duloxetine were synthesized, indicating potential for the creation of new antidepressant compounds (Liangxi Li, 2011).

Stability and Quantitative Analysis

Methods have been developed for stability and quantitative analysis of Duloxetine and its intermediates. A stability-indicating liquid chromatography method was validated for simultaneous analysis of Duloxetine hydrochloride impurities (Reddy et al., 2010). Additionally, spectrophotometric methods were developed for quantitative analysis of Duloxetine in the presence of its toxic impurity 1-Naphthol (Naguib et al., 2020).

Bioprocess Engineering

In the field of bioprocess engineering, Duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol was synthesized using immobilized Saccharomyces cerevisiae, showcasing a method for producing this compound through biotechnological means (Zhimin et al., 2014).

Chemometric Methods for Drug Analysis

Comparative chemometric methods were developed for duloxetine hydrochloride analysis in the presence of its toxic impurity 1-naphthol, demonstrating the importance of accurate and selective analytical techniques in pharmaceutical analysis (Anwar et al., 2020).

Synthesis of Derivatives

Further studies have explored the synthesis of duloxetine derivatives with acyl, contributing to the broad research on this compound and its potential derivatives (Jing, 2012).

Validated Analytical Methods

Validated analytical methods, such as high-performance thin-layer chromatography, have been developed for the simultaneous separation and quantification of duloxetine hydrochloride and its impurities, crucial for ensuring drug safety and efficacy (Abdelhamid et al., 2020).

Safety And Hazards

It’s important to avoid breathing mist, gas or vapours of this compound. Avoid contacting with skin and eye. Use personal protective equipment and ensure adequate ventilation .

Future Directions

The future directions of research on this compound are not clear from the available information. It’s used for research purposes , but more studies are needed to understand its properties and potential applications.

properties

IUPAC Name

4-[3-(methylamino)-1-thiophen-2-ylpropyl]naphthalen-1-ol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NOS.BrH/c1-19-11-10-16(18-7-4-12-21-18)14-8-9-17(20)15-6-3-2-5-13(14)15;/h2-9,12,16,19-20H,10-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGWEUXXOVJDNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(C1=CC=C(C2=CC=CC=C21)O)C3=CC=CS3.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676026
Record name 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol Hydrobromide (Duloxetine Impurity)

CAS RN

949096-01-9
Record name 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol Hydrobromide (Duloxetine Impurity)
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4-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol Hydrobromide (Duloxetine Impurity)
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4-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol Hydrobromide (Duloxetine Impurity)
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4-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol Hydrobromide (Duloxetine Impurity)
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4-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol Hydrobromide (Duloxetine Impurity)
Reactant of Route 6
4-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol Hydrobromide (Duloxetine Impurity)

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